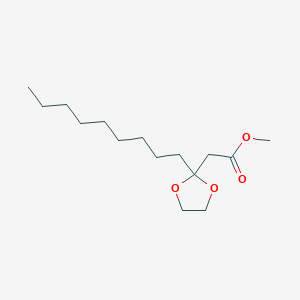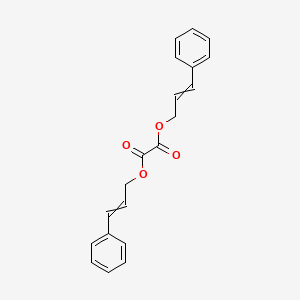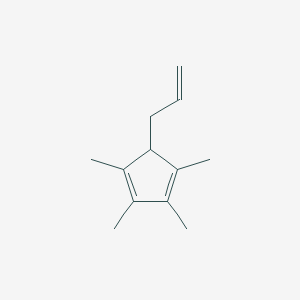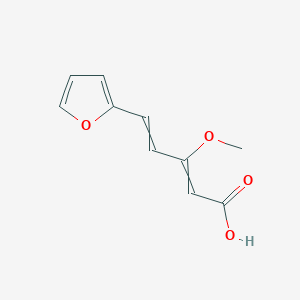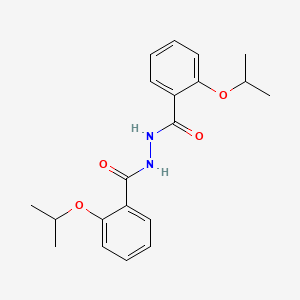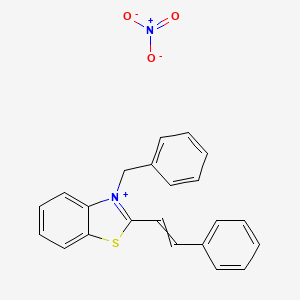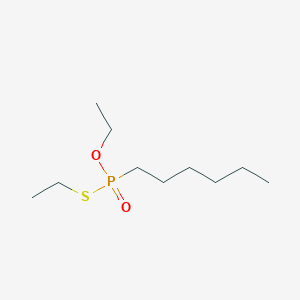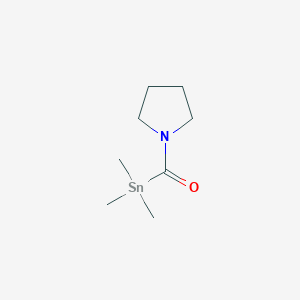
6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is a complex organic compound that belongs to the naphthoquinone family. This compound is characterized by its unique structure, which includes an anilino group and two hydroxyl groups attached to a dihydronaphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are often used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve steps such as:
- Dissolving 1,4-naphthoquinone in a suitable solvent (e.g., ethanol).
- Adding aniline to the solution.
- Heating the mixture to a specific temperature (e.g., 80-100°C) for a certain period (e.g., 2-4 hours).
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the process.
化学反应分析
Types of Reactions: 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The anilino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) can be employed.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anilino-naphthoquinones.
科学研究应用
6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its cytotoxic effects on cancer cells and potential therapeutic applications.
Industry: Utilized in the production of pigments and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
相似化合物的比较
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K precursor.
Juglone: A naturally occurring naphthoquinone with antimicrobial properties.
Uniqueness: 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the presence of both anilino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
CAS 编号 |
112465-93-7 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC 名称 |
6-anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H13NO4/c18-11-6-7-12(19)15-14(11)13(20)8-10(16(15)21)17-9-4-2-1-3-5-9/h1-5,8,17,20-21H,6-7H2 |
InChI 键 |
JKBZJVQNIJJRNR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C(C(=CC(=C2C1=O)O)NC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14312892.png)
